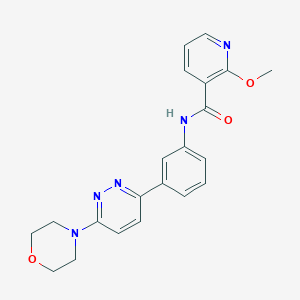

2-methoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)nicotinamide

Description

Properties

IUPAC Name |

2-methoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O3/c1-28-21-17(6-3-9-22-21)20(27)23-16-5-2-4-15(14-16)18-7-8-19(25-24-18)26-10-12-29-13-11-26/h2-9,14H,10-13H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHXMRBRMRSJJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)nicotinamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article explores its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C18H20N4O2

- Molecular Weight : 324.38 g/mol

Research indicates that compounds similar to this compound exhibit biological activities through various mechanisms, primarily involving:

- Induction of Apoptosis : The compound may induce apoptosis in cancer cells by activating caspases, which are crucial for the programmed cell death pathway .

- Inhibition of Microtubule Polymerization : Some related compounds have shown the ability to inhibit microtubule polymerization, leading to cell cycle arrest and subsequent apoptosis .

Anticancer Activity

A notable study demonstrated that N-phenyl nicotinamides, a class to which this compound belongs, were effective in inducing apoptosis in T47D breast cancer cells. The lead compound in the study showed an EC50 value of 0.082 µM in caspase activation assays and a GI50 value of 0.21 µM in growth inhibition assays . This suggests that this compound may possess similar anticancer properties.

Case Studies

- Breast Cancer Cell Lines : In a series of experiments involving T47D breast cancer cells, it was found that the compound could effectively induce apoptosis and arrest the cell cycle at the G2/M phase. This was measured using flow cytometry techniques, confirming its potential as an anticancer agent .

- Resistance Mechanisms : The compound's efficacy was also tested against paclitaxel-resistant MES-SA/DX5 cells, showing equipotent effects compared to non-resistant cell lines. This highlights its potential utility in overcoming drug resistance in cancer therapies .

Data Table: Summary of Biological Activity Findings

| Study | Cell Line | EC50 (µM) | GI50 (µM) | Mechanism |

|---|---|---|---|---|

| Induction of Apoptosis | T47D | 0.082 | 0.21 | Caspase activation |

| Resistance Testing | MES-SA/DX5 | Equipotent | Equipotent | Overcoming drug resistance |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide

This compound, cataloged in pyridine derivatives, shares the methoxy-nicotinamide core but replaces the morpholinopyridazinyl group with a trimethylsilyl moiety. The trimethylsilyl group is lipophilic, which may reduce aqueous solubility compared to the morpholine-containing derivative. However, its steric bulk could improve metabolic resistance to oxidative enzymes like CYP450 .

CP-724,714 (Anticancer Agent)

CP-724,714, a discontinued quinazoline derivative, shares a methoxy-acetamide structure and was metabolized by both CYP enzymes and aldehyde oxidase (AO). Its hepatotoxicity was linked to reactive metabolite formation via CYP3A4, highlighting the importance of substituent choice in avoiding toxic pathways.

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (Patent Compound)

This acetamide-based analog from a European patent features a trifluoromethylbenzothiazole group, which enhances electronegativity and membrane permeability. Compared to the target compound’s nicotinamide core, the acetamide group may exhibit weaker hydrogen-bonding capacity, affecting target binding .

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Key Substituents | Solubility | Metabolic Pathway |

|---|---|---|---|---|

| Target Compound | Nicotinamide | 2-Methoxy, morpholinopyridazinyl | Moderate (polar) | Likely AO/CYP mix |

| 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide | Nicotinamide | 4-Trimethylsilyl | Low (lipophilic) | CYP-dominated |

| CP-724,714 | Quinazoline | Methoxy-acetamide | Moderate | CYP3A4/AO (hepatotoxic) |

| N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide | Acetamide | Trifluoromethylbenzothiazole | High (electronegative) | Unclear, likely CYP |

Metabolic Stability and Enzyme Interactions

The target compound’s morpholinopyridazinyl group may reduce CYP450-mediated oxidation, as seen in CP-724,714, where AO played a significant role. In contrast, the trimethylsilyl analog’s metabolism is likely CYP-dependent due to its lipophilic nature, increasing the risk of drug-drug interactions .

Toxicity and Therapeutic Implications

CP-724,714’s hepatotoxicity underscores the risk of reactive metabolite formation via CYP3A3. The target compound’s structural distinction—replacing the quinazoline with a pyridazine-morpholine group—may redirect metabolism toward AO, which is less prone to generating toxic intermediates in humans. However, species-specific AO activity (e.g., low in humans vs. high in rodents) necessitates careful preclinical evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.